(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide
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Description
(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide, also known as 5S-B3F-OA, is an organic compound that has been studied for its potential use in biomedical research. It is a member of the oxazolidinone family of compounds, which are known to have a variety of biological effects. 5S-B3F-OA is of particular interest due to its ability to modulate the activity of various enzymes and proteins, including those involved in inflammatory pathways. In addition, 5S-B3F-OA has been shown to have anti-tumor and anti-microbial properties, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Antibacterial Evaluation
One of the primary research applications of this compound involves its synthesis and evaluation for antibacterial properties. Studies have focused on developing derivatives of this compound to fight against resistant bacterial strains. For instance, research has been conducted on synthesizing isoxazolinyl oxazolidinones and evaluating their antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. These studies have found that compounds synthesized from (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide show promising antibacterial activity, often with MIC values lower than linezolid against strains such as Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Klebsiella pneumoniae, and Streptococcus pyogenes (Varshney et al., 2009). Additionally, novel derivatives have been synthesized, targeting superior in vitro activity against Gram-positive resistant strains, highlighting the compound's potential as a backbone for developing new antibacterial agents (Varshney et al., 2009).
Antimicrobial Properties
Another research avenue explores the antimicrobial properties of derivatives synthesized from this compound. Studies have shown that derivatives exhibit significant antimicrobial activity against a broad panel of bacterial and fungal strains. The incorporation of fluorine atoms in these derivatives has been found to enhance their antimicrobial properties significantly (Parikh & Joshi, 2014).
Anti-inflammatory and Anticancer Activity
Research has also been conducted on synthesizing derivatives for potential anti-inflammatory and anticancer activities. For example, derivatives have shown significant anti-inflammatory activity, indicating their potential for developing new anti-inflammatory agents (Sunder & Maleraju, 2013). Furthermore, certain synthesized derivatives have been investigated for their antifibrotic and anticancer activity, identifying several candidates for further testing due to their high levels of activity and low toxicity (Kaminskyy et al., 2016).
properties
IUPAC Name |
N-[[(5S)-3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-10(13)11(14)4-8/h2-4,9H,5-6H2,1H3,(H,15,17)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSAYGFWQXJHBE-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470662 |
Source
|
Record name | N-{[(5S)-3-(4-Bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide | |
CAS RN |
856677-05-9 |
Source
|
Record name | N-[[(5S)-3-(4-Bromo-3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856677-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[(5S)-3-(4-Bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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